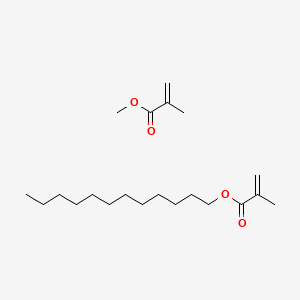

2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate

Vue d'ensemble

Description

2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate is a compound formed by the copolymerization of dodecyl methacrylate and methyl methacrylate. These compounds belong to the family of methacrylates, which are esters of methacrylic acid. Dodecyl methacrylate is known for its long alkyl chain, which imparts hydrophobic properties, while methyl methacrylate is a widely used monomer in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl methacrylate methylmethacrylate typically involves free radical polymerization. This process can be initiated using bifunctional initiators such as 1,1-di(tert-butylperoxy)cyclohexane. The polymerization is carried out in solvents like xylene at controlled temperatures to achieve high conversion rates and desired molecular weights . The reaction conditions, including the concentration of monomers and the type of initiator, significantly influence the polymerization kinetics and the properties of the resulting copolymer .

Industrial Production Methods

Industrial production of dodecyl methacrylate methylmethacrylate involves large-scale polymerization reactors where the monomers are mixed with initiators and solvents under controlled conditions. The process is optimized to ensure high yield and consistent quality of the copolymer. The use of advanced polymerization techniques, such as controlled or living polymerization, allows for the production of copolymers with defined molecular weights and narrow molecular weight distributions .

Analyse Des Réactions Chimiques

Types of Reactions

2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate undergoes various chemical reactions, including:

Radical Polymerization: Initiated by peroxides or azo compounds, leading to the formation of high molecular weight polymers.

Esterification: Reaction with acids to form esters, releasing alcohols and acids.

Oxidation and Reduction: Though less common, these reactions can modify the functional groups on the polymer chain.

Common Reagents and Conditions

Initiators: Bifunctional peroxides like 1,1-di(tert-butylperoxy)cyclohexane.

Solvents: Xylene, toluene, and other hydrocarbon solvents.

Conditions: Typically carried out at elevated temperatures (around 70°C) to facilitate the polymerization process.

Major Products

The primary product of these reactions is the copolymer of dodecyl methacrylate and methyl methacrylate, which exhibits properties such as hydrophobicity, flexibility, and transparency .

Applications De Recherche Scientifique

2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of dodecyl methacrylate methylmethacrylate involves the formation of copolymers through radical polymerization. The polymerization process is initiated by the decomposition of peroxides, generating free radicals that propagate the polymer chain. The molecular targets include the vinyl groups of the monomers, which undergo addition reactions to form long polymer chains . The pathways involved in the polymerization process include initiation, propagation, and termination steps, each influenced by the reaction conditions and the nature of the initiators .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl methacrylate: A common monomer used in the production of PMMA, known for its transparency and rigidity.

Butyl methacrylate: Similar to dodecyl methacrylate but with a shorter alkyl chain, resulting in different physical properties.

Ethyl methacrylate: Another methacrylate ester with applications in coatings and adhesives.

Uniqueness

2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate is unique due to the combination of the long alkyl chain of dodecyl methacrylate and the versatile properties of methyl methacrylate. This combination imparts hydrophobicity, flexibility, and transparency to the copolymer, making it suitable for a wide range of applications in various fields .

Propriétés

Numéro CAS |

28376-49-0 |

|---|---|

Formule moléculaire |

C21H38O4 |

Poids moléculaire |

354.5 g/mol |

Nom IUPAC |

dodecyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C16H30O2.C5H8O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-4(2)5(6)7-3/h2,4-14H2,1,3H3;1H2,2-3H3 |

Clé InChI |

SNGHFIBJQSRXNP-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC |

Description physique |

Beads with a methacrylate odor; [Lucite MSDS] |

Numéros CAS associés |

30795-64-3 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.